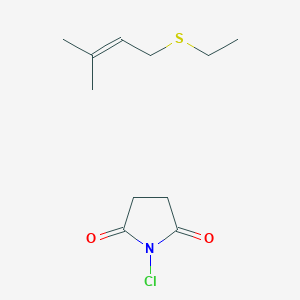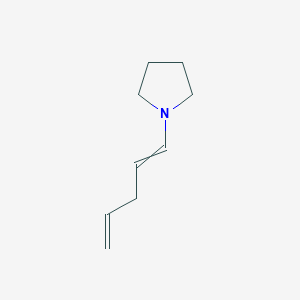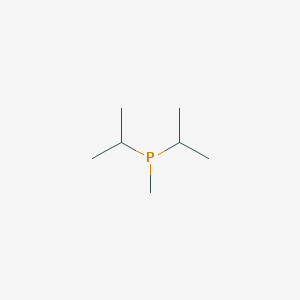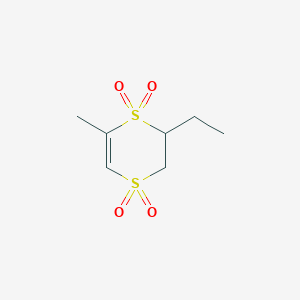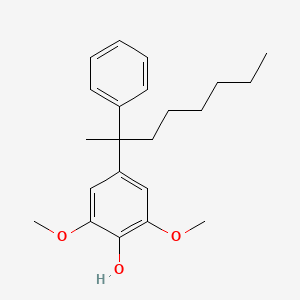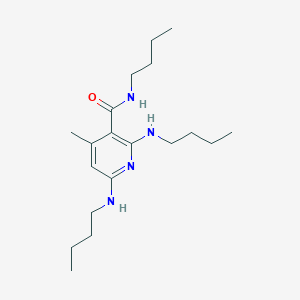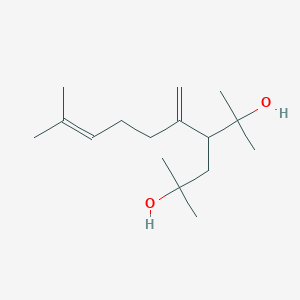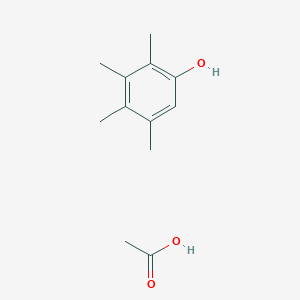
Acetic acid--2,3,4,5-tetramethylphenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–2,3,4,5-tetramethylphenol (1/1) is a chemical compound that combines acetic acid with 2,3,4,5-tetramethylphenol in a 1:1 ratio. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,3,4,5-tetramethylphenol is a substituted phenol with four methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,3,4,5-tetramethylphenol typically involves the esterification reaction between acetic acid and 2,3,4,5-tetramethylphenol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
CH3COOH+C6H2(CH3)4OH→CH3COO-C6H2(CH3)4+H2O
Industrial Production Methods
Industrial production of acetic acid–2,3,4,5-tetramethylphenol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–2,3,4,5-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ester bond.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and acetic acid.
Substitution: Halogenated or nitrated derivatives of 2,3,4,5-tetramethylphenol.
Applications De Recherche Scientifique
Acetic acid–2,3,4,5-tetramethylphenol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid–2,3,4,5-tetramethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing acetic acid and 2,3,4,5-tetramethylphenol, which can exert their effects independently.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group.
2,4,6-Trimethylphenol: A phenol with three methyl groups, similar in structure but with different reactivity.
Acetic acid: A simple carboxylic acid without the phenolic component.
Uniqueness
Acetic acid–2,3,4,5-tetramethylphenol is unique due to the combination of the ester bond and the substituted phenol. This structure provides distinct chemical properties and reactivity compared to its individual components or other similar compounds.
Propriétés
Numéro CAS |
60368-01-6 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
acetic acid;2,3,4,5-tetramethylphenol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2(3)4/h5,11H,1-4H3;1H3,(H,3,4) |
Clé InChI |
FMPHMCCCGUVFMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


